Cas no 1326835-61-3 (N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine)

N-(3,4-ジクロロフェニル)-6-フルオロ-3-(ピペリジン-1-カルボニル)キノリン-4-アミンは、高度に特異的なキノリン誘導体であり、医薬品中間体や生物活性化合物としての応用が期待されています。この化合物は、3,4-ジクロロフェニル基とピペリジンカルボニル基を有するユニークな構造を持ち、優れた分子安定性と標的選択性を示します。6位のフッ素置換により電子密度が調整され、生体膜透過性が向上している点が特徴です。特に、キノリン骨格とアミン部位の組み合わせが、タンパク質相互作用や受容体結合能に寄与し、創薬研究において重要な分子足場としての潜在性を有しています。合成経路の効率性と精製容易性も、実験室的利用における利点です。

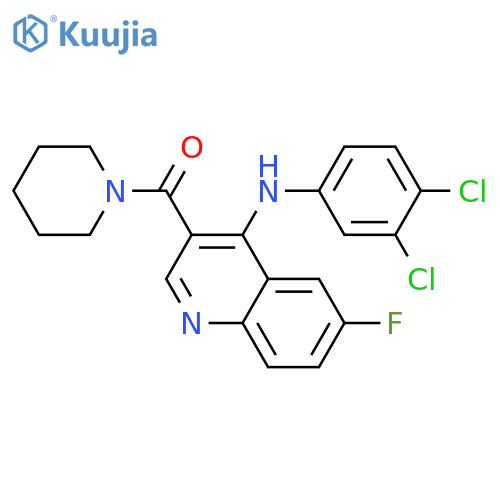

1326835-61-3 structure

商品名:N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine

CAS番号:1326835-61-3

MF:C21H18Cl2FN3O

メガワット:418.291526317596

CID:5404394

N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine 化学的及び物理的性質

名前と識別子

-

- [4-(3,4-dichloroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone

- N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine

-

- インチ: 1S/C21H18Cl2FN3O/c22-17-6-5-14(11-18(17)23)26-20-15-10-13(24)4-7-19(15)25-12-16(20)21(28)27-8-2-1-3-9-27/h4-7,10-12H,1-3,8-9H2,(H,25,26)

- InChIKey: NVUMXPCPLNUTLM-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(NC2=CC=C(Cl)C(Cl)=C2)C2C(N=C1)=CC=C(F)C=2)(N1CCCCC1)=O

N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3411-7724-1mg |

N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine |

1326835-61-3 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3411-7724-2mg |

N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine |

1326835-61-3 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3411-7724-3mg |

N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine |

1326835-61-3 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3411-7724-20mg |

N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine |

1326835-61-3 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3411-7724-10mg |

N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine |

1326835-61-3 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3411-7724-25mg |

N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine |

1326835-61-3 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3411-7724-5μmol |

N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine |

1326835-61-3 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3411-7724-4mg |

N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine |

1326835-61-3 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3411-7724-15mg |

N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine |

1326835-61-3 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3411-7724-20μmol |

N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine |

1326835-61-3 | 20μmol |

$79.0 | 2023-09-10 |

N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

1326835-61-3 (N-(3,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine) 関連製品

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量